molecular formula C18H17N3O4S B2845007 methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate CAS No. 2034204-87-8

methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate

Cat. No.: B2845007
CAS No.: 2034204-87-8
M. Wt: 371.41
InChI Key: XPIPYWXNHJACHE-UHFFFAOYSA-N
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Description

methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is often synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by reduction.

    Coupling Reactions: The benzo[d]oxazole and pyrrolidine derivatives are then coupled using amide bond formation techniques, typically involving reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Thiophene Carboxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzo[d]oxazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide bond can yield the corresponding amine.

Scientific Research Applications

methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

    Material Science: The unique electronic properties of the thiophene and benzo[d]oxazole rings make this compound useful in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-(benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.

    Methyl 2-(1-(benzo[d]imidazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

The presence of the benzo[d]oxazole ring in methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 2-[[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-24-17(23)11-8-10-26-16(11)20-15(22)13-6-4-9-21(13)18-19-12-5-2-3-7-14(12)25-18/h2-3,5,7-8,10,13H,4,6,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIPYWXNHJACHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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